(2-(4-chlorophenoxy)phenyl)MethanaMine
Overview
Description
(2-(4-chlorophenoxy)phenyl)methanamine is an organic compound with the molecular formula C13H12ClNO It is a derivative of phenylmethanamine, where a chlorophenoxy group is attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-chlorophenoxy)phenyl)methanamine typically involves the reaction of 4-chlorophenol with 2-bromophenylmethanamine under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the brominated phenyl ring, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-(4-chlorophenoxy)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of various substituted phenylmethanamines.
Scientific Research Applications
(2-(4-chlorophenoxy)phenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2-(4-chlorophenoxy)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3-(4-chlorophenoxy)phenyl)methanamine
- (4-(4-chlorophenoxy)phenyl)methanamine
- (2-(3-chlorophenoxy)phenyl)methanamine
Uniqueness
(2-(4-chlorophenoxy)phenyl)methanamine is unique due to the specific positioning of the chlorophenoxy group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets and distinct applications compared to its similar compounds .
Biological Activity
The compound (2-(4-chlorophenoxy)phenyl)methanamine is a member of the phenylmethanamine family, characterized by its unique substitution pattern that influences its biological activity. This article explores the compound's biological properties, including its antimicrobial, anticancer, and neuroactive potential, supported by various research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 235.69 g/mol
- IUPAC Name : 2-(4-chlorophenoxy)-N-methylbenzamine
This compound features a chlorinated phenyl group and an amine moiety, contributing to its diverse biological activities.
1. Antimicrobial Activity
Research has indicated that chlorinated phenolic compounds often exhibit significant antibacterial properties . A study highlighted that derivatives of similar structures showed varying degrees of inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds were reported as follows:
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound A | <1 | Staphylococcus aureus |
Compound B | 4.69 | Bacillus subtilis |
Compound C | 5.64 | Escherichia coli |
These results suggest that this compound may possess comparable antimicrobial properties, potentially making it a candidate for further investigation in medicinal chemistry .
2. Anticancer Activity
The anticancer potential of the compound has been explored through various in vitro studies. Compounds with similar structural features have demonstrated the ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, a derivative showed promising results in inhibiting cell proliferation in breast cancer cell lines with an IC value of approximately 15 µM .
3. Neuroactivity
Given the presence of the amine functional group, there is potential for neuroactive effects. Predictive models like PASS (Prediction of Activity Spectra for Substances) suggest that compounds with similar structures may influence neurotransmitter systems, possibly acting as psychoactive agents .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects.
- Receptor Interaction : It may interact with specific receptors in the central nervous system, influencing neurotransmitter release and activity.
Case Study 1: Antimicrobial Efficacy
In a recent study, several chlorinated phenolic compounds were tested for their antimicrobial efficacy against a range of pathogens. The results indicated that those with similar structural motifs to this compound showed effective inhibition against resistant strains of bacteria .
Case Study 2: Cancer Cell Lines
Another study investigated the effects of various phenylmethanamine derivatives on cancer cell lines. The results demonstrated that certain substitutions enhanced cytotoxicity against prostate cancer cells, suggesting a potential therapeutic role for structurally related compounds .
Properties
IUPAC Name |
[2-(4-chlorophenoxy)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8H,9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXVDWCOADTYIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601341 | |
Record name | 1-[2-(4-Chlorophenoxy)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
792158-57-7 | |
Record name | 1-[2-(4-Chlorophenoxy)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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